molecular formula C12H15F3N2 B11757002 1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine

1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine

Cat. No.: B11757002
M. Wt: 244.26 g/mol
InChI Key: PBMNBZLQVUBWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine is a compound that features a piperidine ring substituted with a trifluoromethyl group on the phenyl ring.

Preparation Methods

The synthesis of 1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine typically involves the following steps:

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as catalytic hydrogenation and continuous flow reactors .

Chemical Reactions Analysis

1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the piperidine ring and trifluoromethyl group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

1-[2-(trifluoromethyl)phenyl]piperidin-4-amine

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)10-3-1-2-4-11(10)17-7-5-9(16)6-8-17/h1-4,9H,5-8,16H2

InChI Key

PBMNBZLQVUBWEE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.